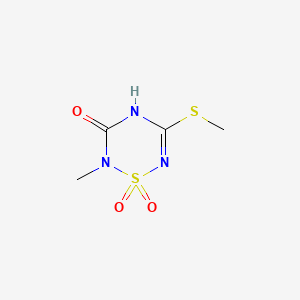
Phenol, 2-cyclohexyl-4-methyl-6-nitroso-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 2-cyclohexyl-4-methyl-6-nitroso- is an organic compound with a unique structure that includes a phenol ring substituted with a cyclohexyl group, a methyl group, and a nitroso group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-cyclohexyl-4-methyl-6-nitroso- typically involves the nitration of 2-cyclohexyl-4-methylphenol followed by the reduction of the nitro group to a nitroso group. The nitration reaction can be carried out using concentrated nitric acid and sulfuric acid as catalysts. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent over-nitration.
Industrial Production Methods
In an industrial setting, the production of Phenol, 2-cyclohexyl-4-methyl-6-nitroso- may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-cyclohexyl-4-methyl-6-nitroso- undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group under specific conditions.
Reduction: The nitroso group can be reduced to an amine group using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The phenol ring can undergo electrophilic aromatic substitution reactions, such as halogenation and alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas and palladium on carbon are commonly used.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: The major product is 2-cyclohexyl-4-methyl-6-nitrophenol.
Reduction: The major product is 2-cyclohexyl-4-methyl-6-aminophenol.
Substitution: Depending on the substituent introduced, various halogenated or alkylated derivatives can be formed.
Scientific Research Applications
Phenol, 2-cyclohexyl-4-methyl-6-nitroso- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Phenol, 2-cyclohexyl-4-methyl-6-nitroso- involves its interaction with molecular targets through its functional groups. The nitroso group can participate in redox reactions, while the phenol ring can engage in hydrogen bonding and π-π interactions. These interactions can influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
Phenol, 2-cyclohexyl-4,6-dinitro-: This compound has two nitro groups instead of a nitroso group, leading to different reactivity and applications.
Phenol, 2-methyl, 4,6-dinitro-: This compound has a methyl group and two nitro groups, making it structurally similar but with distinct chemical properties.
Phenol, 2-cyclohexyl-: This compound lacks the nitroso group, resulting in different chemical behavior.
Properties
CAS No. |
59919-29-8 |
|---|---|
Molecular Formula |
C13H17NO2 |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
2-cyclohexyl-4-methyl-6-nitrosophenol |
InChI |
InChI=1S/C13H17NO2/c1-9-7-11(10-5-3-2-4-6-10)13(15)12(8-9)14-16/h7-8,10,15H,2-6H2,1H3 |
InChI Key |
PNHHAYTZUCYFQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)N=O)O)C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


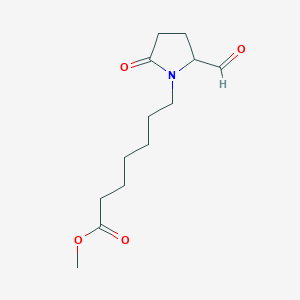

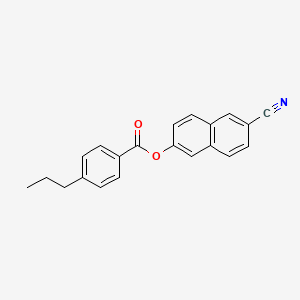
![Ethyl 3-[2-(4-fluorophenyl)hydrazinylidene]pyrrolidine-1-carboxylate](/img/structure/B14613153.png)
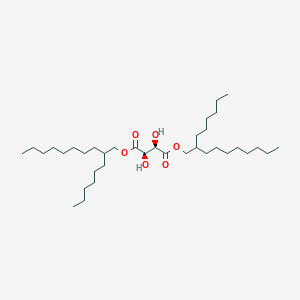


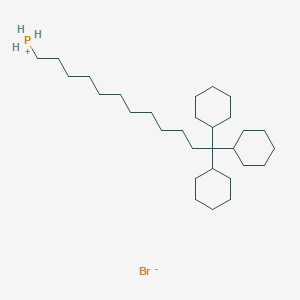
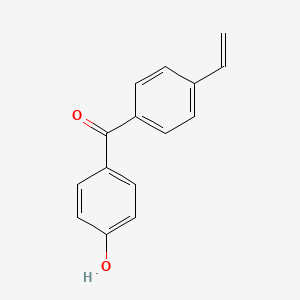
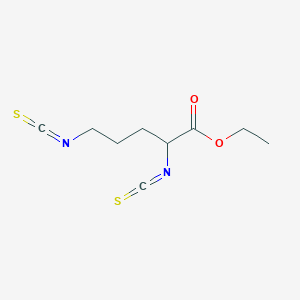
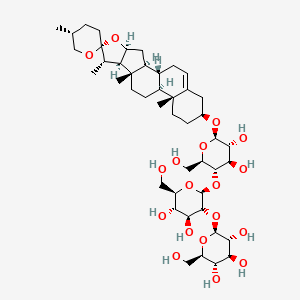
![Benzenamine, 4-butyl-N-[(4-butylphenyl)methylene]-](/img/structure/B14613231.png)

